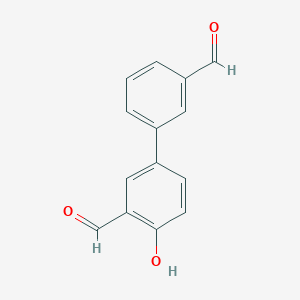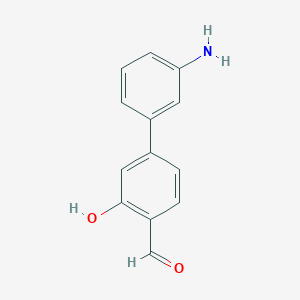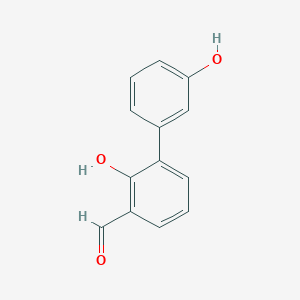
4-(3-Formylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Formylphenyl)-2-formylphenol, 95% (4-FPF) is a type of phenol, a compound consisting of a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in ethanol, methanol, and acetone, and is slightly soluble in water. 4-FPF is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers.
作用機序
4-(3-Formylphenyl)-2-formylphenol, 95% acts as a catalyst in a variety of reactions. It can act as a Lewis acid, which is an electron-deficient species that can accept an electron pair from a Lewis base. It can also act as a Bronsted-Lowry acid, which is a proton donor. In addition, it can act as a nucleophile, which is an electron-rich species that can donate an electron pair to an electrophile.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and can inhibit the oxidation of lipids and proteins. In addition, it has been shown to have anti-inflammatory and anti-tumorigenic properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(3-Formylphenyl)-2-formylphenol, 95%.
実験室実験の利点と制限
The use of 4-(3-Formylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, is readily available, and has a high purity (95%). It is also easy to handle and store, and can be used in a variety of reactions. However, it can be toxic and should be handled with care. In addition, it can react with air and moisture, so it should be stored in an airtight container.
将来の方向性
There are a number of potential future directions for research on 4-(3-Formylphenyl)-2-formylphenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials. In addition, further research is needed to determine the exact mechanism of action of 4-(3-Formylphenyl)-2-formylphenol, 95% in various reactions. Finally, further research is needed to explore the potential toxicity of 4-(3-Formylphenyl)-2-formylphenol, 95% and to develop methods for its safe use in laboratory experiments.
合成法
4-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with formic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 100°C for several hours. The product is then purified by crystallization or recrystallization.
科学的研究の応用
4-(3-Formylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of new materials such as polymers, and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
特性
IUPAC Name |
5-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQXCJVUNIEPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685049 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111132-35-4 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














